molecular formula C17H22ClNO2 B4619915 (2-ethoxybenzyl)(4-methoxybenzyl)amine hydrochloride

(2-ethoxybenzyl)(4-methoxybenzyl)amine hydrochloride

Cat. No. B4619915
M. Wt: 307.8 g/mol
InChI Key: YSBLWDIWHBOMOQ-UHFFFAOYSA-N
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Description

"(2-ethoxybenzyl)(4-methoxybenzyl)amine hydrochloride" is a compound of interest due to its potential applications in various fields of chemistry and materials science. Its synthesis, molecular structure analysis, and chemical properties are crucial for understanding its functionality and potential applications.

Synthesis Analysis

The synthesis of related benzylamine derivatives involves the interaction of benzyl halides with amine or silver salts of corresponding amino acids or other nitrogen-containing compounds, followed by the removal of protecting groups. For example, L-Amino-acid 4-methoxybenzyl ester hydrochlorides were synthesized by reacting 4-methoxybenzyl halides with amine salts of N-(2-nitrophenylthio)-L-amino-acids (Stelakatos & Argyropoulos, 1970).

Molecular Structure Analysis

The molecular structure of benzylamine derivatives can be analyzed through computational and spectroscopic methods. For instance, a study on a Schiff base compound, 3-hydroxy-4-methoxybenzylidene(2-hydroxyphenyl)amine, involved X-ray diffraction and density functional method (DFT) calculations to compare the optimized geometry with experimental data, providing insights into molecular conformations (Habibi et al., 2013).

Scientific Research Applications

Synthesis and Functionalization

The use of methoxybenzyl and ethoxybenzyl groups plays a significant role in synthetic chemistry, particularly as protecting groups or intermediates in the synthesis of complex molecules. For instance, amino-acid 4-methoxybenzyl esters have been synthesized through interactions involving methoxybenzyl halides, showcasing their utility in peptide synthesis (Stelakatos & Argyropoulos, 1970). Similarly, the synthesis of oligoribonucleotides using the 4-methoxybenzyl group as a new protecting group indicates its importance in nucleic acid chemistry (Takaku & Kamaike, 1982).

Material Science Applications

In the realm of material science, derivatives similar to (2-ethoxybenzyl)(4-methoxybenzyl)amine hydrochloride have been explored for their potential in creating new materials. For example, the structural modification of Kraft lignin after acid treatment, where vanillyl alcohol (a compound related in structure to the methoxybenzyl group) is used, demonstrates the modification of lignin's properties for enhanced utility in polymeric materials (Pouteau et al., 2005).

Bioactive Molecules and Corrosion Inhibition

Amine derivatives, similar in structure to the subject compound, have been synthesized and evaluated for their corrosion inhibition performance on mild steel in acidic media. This research underscores the significance of amine functionalities in developing corrosion inhibitors, potentially pointing to applications of (2-ethoxybenzyl)(4-methoxybenzyl)amine hydrochloride in protective coatings or industrial corrosion prevention (Boughoues et al., 2020).

Luminescent and Magnetic Properties

Research on 3d-4f heterometallic trinuclear complexes derived from amine-phenol tripodal ligands, which could be structurally related to the topic compound, highlights the potential of such molecules in developing materials with unique magnetic and luminescent properties. These materials are of interest for applications in molecular electronics, sensing, and information storage (Wen et al., 2017).

properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2.ClH/c1-3-20-17-7-5-4-6-15(17)13-18-12-14-8-10-16(19-2)11-9-14;/h4-11,18H,3,12-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBLWDIWHBOMOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNCC2=CC=C(C=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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